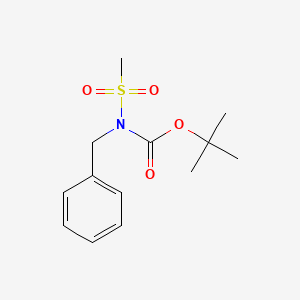

tert-butyl N-benzyl-N-(methylsulfonyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-benzyl-N-methylsulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(19(4,16)17)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMESKMZYXUMATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-benzyl-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylamine and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(methylsulfonyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, allowing for selective reactions to occur .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl N-benzyl-N-(methylsulfonyl)carbamate with structurally related carbamates, highlighting key substituents and their implications:

Key Observations:

- Electron-Withdrawing Groups: Methylsulfonyl and chlorosulfonyl substituents increase electrophilicity at the carbamate nitrogen, facilitating nucleophilic attacks (e.g., in SN2 reactions) . In contrast, aminomethyl or allyl groups enhance nucleophilicity or polymerizability .

- Steric Effects : Bulky groups like tert-butyl and benzyl improve regioselectivity in multi-step syntheses, as seen in kinase inhibitor intermediates .

Biological Activity

Tert-butyl N-benzyl-N-(methylsulfonyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N2O4S

- Molecular Weight : 290.35 g/mol

This compound features a tert-butyl group, a benzyl moiety, and a methylsulfonyl group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of carbamates, including those similar to this compound, exhibit notable antimicrobial properties. For instance, a related compound was shown to have an MIC (Minimum Inhibitory Concentration) ranging from 0.625 to 6.25 μg/mL against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains . While specific data on this compound's MIC is limited, the structural similarities suggest potential efficacy against similar pathogens.

Table 1: Antimicrobial Activity of Related Carbamates

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 3-Benzyl-5-hydroxyphenyl carbamate | 0.625-6.25 | Mycobacterium tuberculosis |

| Ethyl carbamate | 5 | Mycobacterium tuberculosis |

| Tert-butyl carbamate | 5 | Mycobacterium tuberculosis |

Cytotoxic Effects

The cytotoxicity of carbamate derivatives has been evaluated in various cell lines. For example, certain derivatives exhibited moderate cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation . While specific studies on this compound are scarce, the presence of the methylsulfonyl group is hypothesized to enhance cytotoxicity through interactions with cellular targets.

Table 2: Cytotoxicity Data for Carbamate Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Benzyl-5-hydroxyphenyl carbamate | 10 | A549 |

| Ethyl carbamate | 15 | A549 |

| Tert-butyl carbamate | 12 | A549 |

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or pathways essential for microbial survival and proliferation. The hydrophobic nature of the tert-butyl group may enhance membrane permeability, allowing for better interaction with target sites within microbial cells.

Case Studies

- Antitubercular Activity : In a study involving related carbamates, compounds were tested for their ability to inhibit Mtb growth in vivo using mouse models. The results indicated significant reductions in bacterial load in treated groups compared to controls .

- Cytotoxicity in Cancer Models : Another investigation assessed the effects of similar compounds on cancer cell lines, revealing that modifications in the substituents could lead to enhanced cytotoxic effects, indicating that structural optimization is crucial for developing effective anticancer agents .

Q & A

Basic Questions

Q. What are the key steps in synthesizing tert-butyl N-benzyl-N-(methylsulfonyl)carbamate, and how are reaction conditions optimized?

- The synthesis typically involves introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in analogous compounds, tert-butyl carbamate derivatives are formed by reacting amines with Boc₂O in solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to neutralize acid byproducts . Temperature control (0–25°C) and pH optimization (neutral to mildly basic) are critical for maximizing yield and purity.

Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of benzyl, tert-butyl, and methylsulfonyl groups via characteristic shifts (e.g., tert-butyl at ~1.4 ppm, aromatic protons at ~7.3 ppm) .

- Infrared (IR) Spectroscopy: Detects carbamate C=O stretches (~1700 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of vapors or dust .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction can determine bond lengths and angles, particularly the partial double-bond character of the carbamate N–C bond (e.g., ~1.38 Å vs. typical single bonds at ~1.47 Å), which influences reactivity . Dihedral angles between aromatic and carbamate planes (e.g., ~87° in analogs) reveal steric effects impacting molecular conformation .

Q. What mechanistic insights govern the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

- The electron-withdrawing nature of the sulfonyl group activates adjacent carbamate groups for nucleophilic attack. For example, in analogs, sulfonyl carbamates undergo hydrolysis under acidic/basic conditions to yield amines, with reaction rates dependent on solvent polarity and temperature . Kinetic studies (e.g., monitoring by HPLC) can quantify substituent effects on reactivity .

Q. How can researchers design biological assays to evaluate this compound's enzyme inhibition potential?

- Enzyme Kinetics: Use fluorogenic substrates or calorimetry to measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases) .

- Docking Studies: Computational models (e.g., AutoDock) predict binding modes by aligning the sulfonyl and carbamate moieties with enzyme active sites .

- Cellular Assays: Test cytotoxicity and target engagement in cell lines overexpressing the enzyme of interest .

Data Contradictions and Resolution

- Synthetic Yield Variability: Discrepancies in reported yields (e.g., 60–85% for similar compounds) may arise from differences in solvent purity or base strength. Reproducibility requires strict control of anhydrous conditions and reagent ratios .

- Biological Activity: Conflicting results in enzyme inhibition assays (e.g., IC₅₀ values) could reflect assay conditions (pH, ionic strength). Standardizing protocols across labs is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.